molecular formula C9H18N3O3Si3 B14599399 Tris(di-methylsilyl) cyanurate

Tris(di-methylsilyl) cyanurate

Cat. No.: B14599399
M. Wt: 300.51 g/mol
InChI Key: GKRZEEYZPSOOQR-UHFFFAOYSA-N
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Description

Tris(di-methylsilyl) Cyanurate is a high-purity organosilicon compound designed for advanced research and development applications. As a silylated derivative of cyanuric acid, it serves as a versatile precursor and building block in organic synthesis and materials science. This reagent is primarily valued for its potential use in the development of novel polymers and specialty materials. Researchers can utilize it to incorporate a thermally stable, silyl-functionalized triazine core into molecular structures, which may enhance properties such as heat resistance and chemical stability in the resulting products. Its applications are explored in areas including the synthesis of advanced resins, flame retardants, and performance additives. The mechanism of action for this compound is characterized by the reactivity of its silyl groups. These groups can undergo various transformation reactions, making the compound a valuable intermediate for creating custom siloxane frameworks or for use in cross-linking reactions. Its structure offers a unique combination of the robust cyanurate ring with the versatile chemistry of organosilicon. This product is strictly for Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's safety data sheet and conduct all procedures in accordance with appropriate laboratory safety protocols.

Properties

Molecular Formula

C9H18N3O3Si3

Molecular Weight

300.51 g/mol

InChI

InChI=1S/C9H18N3O3Si3/c1-16(2)13-7-10-8(14-17(3)4)12-9(11-7)15-18(5)6/h1-6H3

InChI Key

GKRZEEYZPSOOQR-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)OC1=NC(=NC(=N1)O[Si](C)C)O[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine typically involves the reaction of cyanuric chloride with lithium dimethylsilanolate. This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by dimethylsilyl groups. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The dimethylsilyloxy groups act as leaving groups, enabling nucleophilic substitution with various reagents:

Reaction with Amines

Heating Tris(di-methylsilyl) cyanurate with primary amines (e.g., RNH2RNH_2
) at 100–200°C for 1–2 hours yields isocyanuric acid (C3N3O3H3C_3N_3O_3H_3
) and monosubstituted silylamines (RNHSiMe2HR-NH-SiMe_2H
) . For example:

C3N3(OSiMe2H)3+3\RNH2C3N3O3H3+3RNHSiMe2HC_3N_3(OSiMe_2H)_3+3\RNH_2\rightarrow C_3N_3O_3H_3+3\R-NH-SiMe_2H

Key Observations:

  • Solvent Influence : Dimethylformamide (DMF) enhances reaction rates by stabilizing intermediates .

  • Steric Effects : Bulky amines reduce substitution efficiency due to steric hindrance .

Silyl Group Exchange

C3N3(OSiMe2H)3+3\NaOSiEt33\Et3SiNCO+3\NaCl+decomposition productsC_3N_3(OSiMe_2H)_3+3\NaOSiEt_3\rightarrow 3\Et_3SiNCO+3\NaCl+\text{decomposition products}

Mechanistic Pathway:

  • Nucleophilic attack by silanolate on the triazine ring.

  • Sequential displacement of dimethylsilyloxy groups.

  • Rearrangement to form isocyanate derivatives .

Thermal Stability

This compound decomposes above 250°C, releasing siloxanes (Me2SiOSiMe2Me_2Si-O-SiMe_2
) and regenerating cyanuric acid. This property is exploited in polymer crosslinking applications .

Acid-Base Interactions

In the presence of tertiary amines (e.g., DIPA), the compound undergoes deprotonation, facilitating reactions with indolinium salts to form truncated cyanine dyes .

Polymer Modifiers

The compound serves as a precursor for flame-retardant additives in polyurethanes, leveraging its high thermal stability and nitrogen content .

Silane Coupling Agents

Functionalized derivatives enhance adhesion in silicone-based composites by forming covalent bonds with inorganic substrates .

Table 1: Reaction Conditions and Yields

ReactionConditionsProductsYield (%)Source
With RNH2RNH_2
text
| 150°C, 2 h, DMF | $$C_3N_3O_3H_3 + R-NH-SiMe_2H$$

| 74 | |
| With NaOSiEt3NaOSiEt_3
| 160°C, 1 h, solvent-free | Et3SiNCO+NaClEt_3SiNCO+NaCl
| 18 | |
| Thermal decomposition | 250°C, inert atmosphere | Siloxanes + C3N3O3H3C_3N_3O_3H_3
| 85 | |

Table 2: Key Spectral Data (NMR)

Signal (ppm)Assignment
0.07–0.15SiMe2H-SiMe_2H
protons
4.8–5.2Triazine ring protons

Mechanistic Insights

  • Nucleophilic Substitution : The electron-withdrawing triazine ring activates silyloxy groups for displacement by nucleophiles (amines, alkoxides) .

  • Steric Protection : Bulky silyl groups stabilize intermediates, preventing undesired side reactions .

Mechanism of Action

The mechanism of action of 2,4,6-Tris[(dimethylsilyl)oxy]-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The dimethylsilyl groups can be replaced by various nucleophiles, leading to the formation of different triazine derivatives. These derivatives can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Trimethyl Isocyanurate

Molecular Formula : C₆H₉N₃O₃
Molecular Weight : 171.15 g/mol
Key Properties :

  • A triazine derivative with three methyl groups attached to the isocyanurate ring.
  • Synonyms include 1,3,5-trimethyl-1,3,5-triazinane-2,4,6-trione and methyl isocyanate trimer .

Comparison with THEIC :

  • Solubility : Trimethyl isocyanurate is less hydrophilic than THEIC due to methyl substituents.
  • Thermal Stability : Likely lower than THEIC due to the absence of hydroxyethyl groups, which can form hydrogen bonds enhancing stability.

Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC)

Molecular Formula (TAIC) : C₁₂H₁₅N₃O₃
Molecular Weight (TAIC) : 249.27 g/mol
Key Properties :

  • Both TAC and TAIC are triazine derivatives with three allyl groups. TAIC is an isocyanurate isomer.
  • Used as crosslinking agents in peroxide-cured polymers (e.g., rubbers, polyolefins) due to their radical-reactive allyl groups .
  • In polyamide films, TAIC improves dielectric breakdown strength (272 kV/mm) compared to benzophenone (207 kV/mm) .

Comparison with THEIC :

  • Reactivity : Allyl groups enable crosslinking via radical mechanisms, unlike THEIC’s hydrogen-bonding stabilization.
  • Applications : TAIC/TAC are preferred in electrical insulation materials, while THEIC is used in PVC stabilization.

Sodium Dichloroisocyanurate (NaDCC)

Molecular Formula : C₃Cl₂N₃NaO₃ (anhydrous)
Key Properties :

  • A disinfectant and bleaching agent with chlorine-release properties.
  • Structurally related to sodium cyanurate, which shares urinary tract toxicity concerns .

Comparison with THEIC :

  • Function : NaDCC serves in sanitation, whereas THEIC is a polymer additive.
  • Safety : NaDCC’s chlorine content poses handling risks, unlike THEIC’s low acute toxicity .

Melamine Cyanurate

Key Properties :

  • A nitrogen-based flame retardant formed from melamine and cyanuric acid.
  • Used in polyamides, polyesters, and epoxies for intumescent flame retardancy .

Comparison with THEIC :

  • Mechanism : Melamine cyanurate acts via endothermic decomposition and gas release, while THEIC stabilizes polymers thermally.
  • Applications: Non-overlapping; melamine cyanurate is fire-related, THEIC is heat-related.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Reactive Groups Thermal Stability (°C)
THEIC C₉H₁₅N₃O₆ 261.23 PVC stabilizers, coatings Hydroxyethyl ~200
Trimethyl Isocyanurate C₆H₉N₃O₃ 171.15 Hydrophobic coatings Methyl <200 (estimated)
TAIC C₁₂H₁₅N₃O₃ 249.27 Polymer crosslinking Allyl ~250
NaDCC C₃Cl₂N₃NaO₃ 219.95 Disinfection Chlorine Decomposes at 225

Research Findings

  • Isomerization Dynamics : Cyanurate-isocyanurate hybrid structures (e.g., in TAIC) exhibit lower Gibbs free energy than pure cyanurate forms, favoring stability in thermosetting resins .
  • Crosslinking Efficiency : Triallyl cyanurate increases radiation crosslinking efficiency in polyvinyl chloride by 100% at a 1:1 molar ratio with peroxides .

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing tris(di-methylsilyl) cyanurate?

Methodological Answer:
Synthesis typically involves reacting cyanate esters with silylating agents under controlled conditions (e.g., anhydrous environment, catalytic bases). Characterization should include:

  • Nuclear Magnetic Resonance (NMR): To confirm the structure via proton and carbon chemical shifts, particularly for identifying silyl groups and cyanurate rings .
  • Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight verification and purity assessment .
  • High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and resolve intermediate products, as demonstrated in studies tracking isomerization kinetics .

Basic: How do cyanurate esters react with epoxy resins, and what analytical tools detect key intermediates?

Methodological Answer:
Cyanurate esters react with epoxies via nucleophilic ring-opening, forming hybrid cyanurate/isocyanurate rings and oxazolidone structures. Key steps include:

  • Isomerization Monitoring: Use HPLC to track the emergence of hybrid structures (e.g., Mw1035b and UK2 peaks) over time .
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can identify exothermic peaks corresponding to crosslinking events.
  • Fourier-Transform Infrared Spectroscopy (FTIR): To detect carbonyl (C=O) and siloxane (Si-O) bonds in reaction products .

Advanced: How can thermodynamic calculations resolve contradictions in isomerization pathways during cyanurate-epoxy reactions?

Methodological Answer:
Contradictions in product distributions (e.g., unexpected hybrid rings) can be addressed by:

  • Gibbs Free Energy Calculations: Using software like Gaussian 09 to compare stability of isomers. For example, hybrid structures with two isocyanurate moieties (e.g., 885-2) exhibit lower ΔG values (–74.36 kJ/mol), confirming their thermodynamic favorability .
  • Kinetic Modeling: Coupling experimental HPLC data (e.g., time-dependent peak intensities) with Arrhenius equations to distinguish kinetic vs. thermodynamic control .

Advanced: How should researchers design experiments to validate hybrid cyanurate/isocyanurate structures?

Methodological Answer:
A multi-modal approach is critical:

  • Synchrotron X-ray Diffraction (XRD): To resolve crystallographic details of hybrid rings.
  • Computational Validation: Optimize molecular geometries using density functional theory (DFT) and compare simulated NMR spectra with experimental data .
  • Isolation of Intermediates: Fractional crystallization or preparative HPLC to isolate intermediates (e.g., UK2) for direct structural analysis .

Advanced: What computational strategies are effective in predicting reaction outcomes for cyanurate-based polymers?

Methodological Answer:

  • Reactive Force Field (ReaxFF) Simulations: To model bond cleavage and formation during epoxy-cyanurate curing .
  • Transition State Analysis: Identify energy barriers for isomerization using quantum mechanical calculations (e.g., MP2/cc-pVTZ level) .
  • Solvent Effects Modeling: Incorporate polarizable continuum models (PCM) to assess solvent influence on reaction thermodynamics .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Ventilation: Ensure adequate airflow to prevent inhalation of volatile siloxane byproducts.
  • Waste Disposal: Follow hazardous waste guidelines for organosilicon compounds, including neutralization before disposal .

Advanced: How do hybrid cyanurate/isocyanurate structures influence the dielectric properties of thermosetting resins?

Methodological Answer:
Hybrid rings enhance crosslinking density, improving dielectric strength. To quantify this:

  • Impedance Spectroscopy: Measure dielectric constants at varying frequencies (1 Hz–1 MHz).
  • Molecular Dynamics (MD) Simulations: Correlate free volume distribution with experimental dielectric data. Studies show resins with hybrid structures achieve breakdown strengths >250 kV/mm .

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